molecular formula C10H7BrN2 B13922707 6-Bromo-4-methyl-1H-indole-2-carbonitrile

6-Bromo-4-methyl-1H-indole-2-carbonitrile

Katalognummer: B13922707
Molekulargewicht: 235.08 g/mol
InChI-Schlüssel: QGYHTCXPJCRTBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-4-methyl-1H-indole-2-carbonitrile is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-1H-indole-2-carbonitrile typically involves the bromination of 4-methyl-1H-indole-2-carbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methyl-1H-indole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include 6-amino-4-methyl-1H-indole-2-carbonitrile, 6-thio-4-methyl-1H-indole-2-carbonitrile, etc.

    Oxidation Reactions: Products include 6-bromo-4-formyl-1H-indole-2-carbonitrile and 6-bromo-4-carboxy-1H-indole-2-carbonitrile.

    Reduction Reactions: Products include 6-bromo-4-methyl-1H-indole-2-amine.

Wissenschaftliche Forschungsanwendungen

6-Bromo-4-methyl-1H-indole-2-carbonitrile has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methyl-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carbonitrile group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-1H-indole-2-carbonitrile
  • 6-Bromo-4-formyl-1H-indole
  • 6-Bromo-4-methyl-1H-indole

Uniqueness

6-Bromo-4-methyl-1H-indole-2-carbonitrile is unique due to the presence of both a bromine atom and a carbonitrile group, which can significantly influence its reactivity and biological activity. The methyl group at the 4th position also adds to its distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H7BrN2

Molekulargewicht

235.08 g/mol

IUPAC-Name

6-bromo-4-methyl-1H-indole-2-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-6-2-7(11)3-10-9(6)4-8(5-12)13-10/h2-4,13H,1H3

InChI-Schlüssel

QGYHTCXPJCRTBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1C=C(N2)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.